molecular formula C26H29NO6 B11165277 N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine

N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine

Cat. No.: B11165277
M. Wt: 451.5 g/mol
InChI Key: USVPEPLCTZZKRY-UHFFFAOYSA-N
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Description

N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine is a synthetic compound that belongs to the class of coumarin derivatives. Coumarins are a group of oxygen-containing heterocycles that are widely found in nature and have been used in various medicinal and industrial applications . This particular compound is characterized by its unique structure, which includes a benzyl group, dimethyl groups, and a norleucine moiety.

Preparation Methods

The synthesis of N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine involves several steps. One common method includes the alkylation of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of anhydrous potassium carbonate and dry acetone . The resulting intermediate is then reacted with various sodium azides to form the final product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine undergoes various chemical reactions, including:

Scientific Research Applications

N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth . The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

N-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}norleucine can be compared with other coumarin derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H29NO6

Molecular Weight

451.5 g/mol

IUPAC Name

2-[[2-(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl)oxyacetyl]amino]hexanoic acid

InChI

InChI=1S/C26H29NO6/c1-4-5-11-21(25(29)30)27-23(28)15-32-22-13-12-19-16(2)20(14-18-9-7-6-8-10-18)26(31)33-24(19)17(22)3/h6-10,12-13,21H,4-5,11,14-15H2,1-3H3,(H,27,28)(H,29,30)

InChI Key

USVPEPLCTZZKRY-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)O)NC(=O)COC1=C(C2=C(C=C1)C(=C(C(=O)O2)CC3=CC=CC=C3)C)C

Origin of Product

United States

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